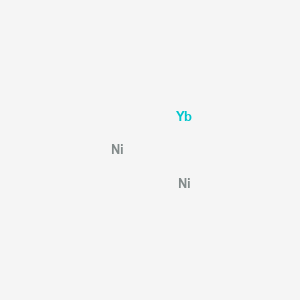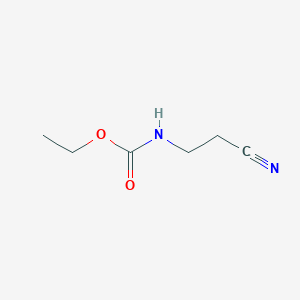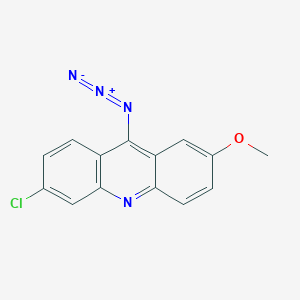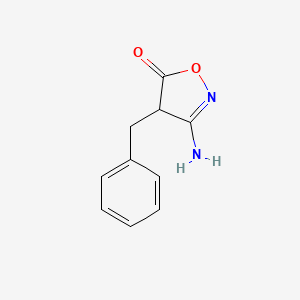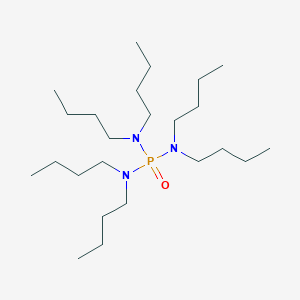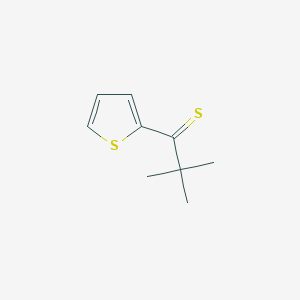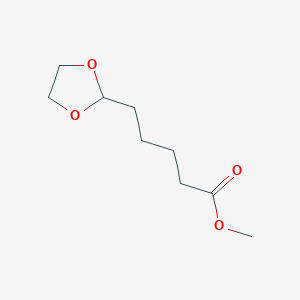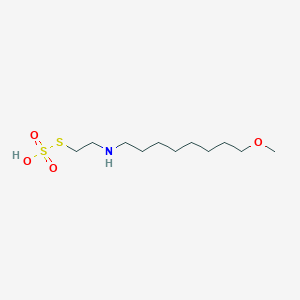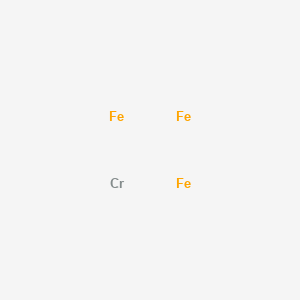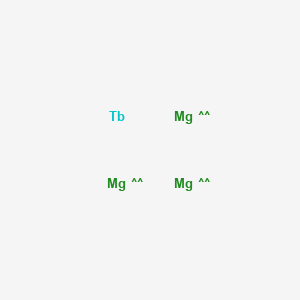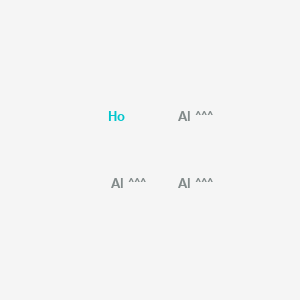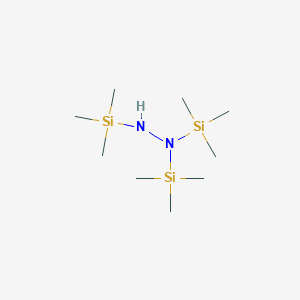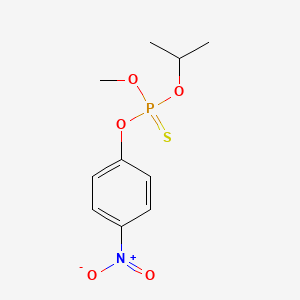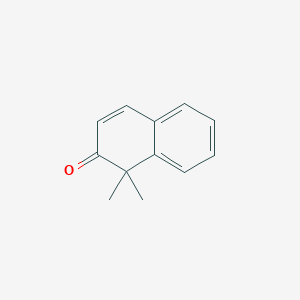
1,1-Dimethylnaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylnaphthalen-2(1H)-one is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 1-position and a ketone functional group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethylnaphthalen-2(1H)-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,1-dimethylnaphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,1-Dimethylnaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,1-Dimethylnaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,1-dimethylnaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ketone group can undergo nucleophilic addition reactions, while the aromatic ring can participate in π-π interactions with other molecules.
類似化合物との比較
Similar Compounds
1,1-Dimethylnaphthalene: Lacks the ketone functional group, resulting in different chemical reactivity.
2-Acetylnaphthalene: Contains a ketone group at the 2-position but lacks the additional methyl groups.
1,2,3,4-Tetrahydro-1,1-dimethylnaphthalene: A saturated derivative with different physical and chemical properties.
特性
CAS番号 |
23230-52-6 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC名 |
1,1-dimethylnaphthalen-2-one |
InChI |
InChI=1S/C12H12O/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,1-2H3 |
InChIキー |
QIRRMISWLDWHKK-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)C=CC2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
